molecular formula C43H32N2O9 B1204716 Chelidimerine CAS No. 39110-99-1

Chelidimerine

Cat. No. B1204716
CAS RN: 39110-99-1
M. Wt: 720.7 g/mol
InChI Key: NIQFOSSBJJDEES-FSRLHOSWSA-N
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Description

Chelidimerine is a new alkaloid from Chelidonium Majus . It is an isoquinoline alkaloid of the benzophenanthridine type . The chemical formula of Chelidimerine is C43H32N2O9 .


Molecular Structure Analysis

The Chelidimerine molecule contains a total of 97 bonds . It includes 65 non-H bonds, 35 multiple bonds, 4 rotatable bonds, 1 double bond, 34 aromatic bonds, 4 five-membered rings, 8 six-membered rings, 4 nine-membered rings, 6 ten-membered rings, and 1 ketone .


Physical And Chemical Properties Analysis

Chelidimerine is a powder with a molecular weight of 720.72 . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Antiviral Potential Against SARS-CoV-2

Chelidimerine, among other natural molecules from Iranian medicinal plants, has been identified as a potential inhibitor against the main protease (Mpro) and receptor-binding domain (RBD) of SARS-CoV-2. Molecular docking studies suggest that chelidimerine could be proposed as an inhibitor based on binding free energy and interaction types with these proteins (Mousavi et al., 2021).

Antidepressant Effects

Although not directly related to chelidimerine, a study on chelidonic acid (a different compound) showed significant antidepressant effects. It's important to mention this as it highlights the broader potential of compounds related to chelidimerine in medicinal plants (Jeong et al., 2016).

Enzyme Inhibition

Chelidonine, closely related to chelidimerine, has been shown to inhibit human cytochrome P450 enzymes. This demonstrates the potential biochemical impact of compounds similar to chelidimerine (Liu et al., 2018).

Metabolic Activation

In another study, chelidonine's metabolic activation was explored to understand its enzyme inhibition mechanisms. This research could provide insights into chelidimerine's potential effects, given the structural similarities (Liu et al., 2019).

Treatment of Atopic Dermatitis

Chelidonium majus, which contains chelidimerine, has been used to treat various inflammatory diseases, including atopic dermatitis. Its efficacy in reducing symptoms in an animal model highlights its therapeutic potential (Yang et al., 2011).

Antitumor Activities

Chelidonine, again a related compound, has been recognized for its roles in antitumor, analgesic, antibacterial, and spasmolytic activities. These properties bring attention to the therapeutic potential of chelidimerine in similar domains (Xian, 2014).

Multiple Mechanisms in Cancer Cell Lines

A study on chelidonine's impact on MCF-7 breast cancer cells revealed that it triggers multiple mechanisms of cell death, including apoptosis and autophagy. This information could be relevant for chelidimerine's potential in cancer treatment (Noureini & Esmaili, 2014).

Safety And Hazards

Chelidimerine should be protected from air and light, and it should be refrigerated or frozen at 2-8 °C . In case of contact with eyes or skin, it’s recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

1-[(23S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]-3-(24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H32N2O9/c1-44-30(38-24(7-9-32-42(38)53-19-47-32)26-5-3-21-11-34-36(51-17-49-34)15-28(21)40(26)44)13-23(46)14-31-39-25(8-10-33-43(39)54-20-48-33)27-6-4-22-12-35-37(52-18-50-35)16-29(22)41(27)45(31)2/h3-12,15-16,30-31H,13-14,17-20H2,1-2H3/t30-,31?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQFOSSBJJDEES-FSRLHOSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6)CC(=O)CC7C8=C(C=CC9=C8OCO9)C1=C(N7C)C2=CC3=C(C=C2C=C1)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](C2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6)CC(=O)CC7C8=C(C=CC9=C8OCO9)C1=C(N7C)C2=CC3=C(C=C2C=C1)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H32N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959920
Record name 1,3-Bis(13-methyl-13,14-dihydro-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-14-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

720.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanone,1,3-bis(13,14-dihydro-13-methyl-[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]-phenanthridin-14-yl)-,(R*,S*)-

CAS RN

39110-99-1
Record name Chelidimerine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039110991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Bis(13-methyl-13,14-dihydro-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-14-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
WA TIN, KIM HK, F HHS, F NR, J Trojanek - 1972 - pascal-francis.inist.fr
THE STRUCTURE OF CHELIDIMERINE, A NEW ALKALOID FROM CHELIDONIUM MAJUS … THE STRUCTURE OF CHELIDIMERINE, A NEW ALKALOID FROM CHELIDONIUM MAJUS …
Number of citations: 24 pascal-francis.inist.fr
B Sener, H Temizer, M Koyuncu - JOURNAL OF THE CHEMICAL …, 1992 - avesis.gazi.edu.tr
… Among them, sanguinarine and (+/-)-chelidimerine were determined as benzophenanthridine type. The occurrence of (+/-)-chelidimerine is the first report of a dimeric …
Number of citations: 3 avesis.gazi.edu.tr
SS Mousavi, A Karami, TM Haghighi, SG Tumilaar… - Molecules, 2021 - mdpi.com
… As shown in Figure 3, the RMSD profile for chelidimerine … to chelidimerine and protein complex, the Rg values of the apo complex were more flexible, whereas those of the chelidimerine …
Number of citations: 38 www.mdpi.com
J Slavik, L Slavikova - Collection of Czechoslovak Chemical …, 1977 - cccc.uochb.cas.cz
… (Ib) belongs; more recently the alkaloid chelidimerine (the meso-form of 1,3-bis-(1-… In contrast to paper4 we were unable to prove even traces of chelidimerine in our plant …
Number of citations: 52 cccc.uochb.cas.cz
A Julián, G Delgado - Revista de la Sociedad Química de México, 2001 - scielo.org.mx
… The two diastereomers for this structure are reported in the literature: (+)-sanguidimerine (4) [23] (no spectroscopic data for 4 were published), and chelidimerine (5), which is proposed …
Number of citations: 16 www.scielo.org.mx
I Orhan, B Özçelik, T Karaoğlu… - … für Naturforschung C, 2007 - degruyter.com
In the current study, 33 isoquinoline alkaloids belonging to protopine-, benzylisoquinoline-, benzophenanthridine-, spirobenzylisoquinoline-, phthalideisoquinoline-, aporphine-, …
Number of citations: 102 www.degruyter.com
KH Timotius, AW Santoso… - Tropical Journal of …, 2022 - search.ebscohost.com
… The UPLC-QTOF-MS/MS analyses showed the presence of adenosine, chelidimerine, and pingpeimine B in the water extracts of the sclerotium and the fruiting body. Whereas cytidine, …
Number of citations: 0 search.ebscohost.com
M Tin‐wa, HHS Fong, DJ Abraham… - Journal of …, 1972 - Wiley Online Library
… chelidimerine was readily soluble in these solvents. A positive specific rotation was observed for sanguidimerine, whereas chelidimerine … data suggested that chelidimerine was a meso-…
Number of citations: 11 onlinelibrary.wiley.com
E YUNITA, TRI KURNIATI, FL ROSA, P MELATI… - Biodiversitas Journal of …, 2022 - smujo.id
… 3αdihydrocadambine; Chelidimerine, and Oleracein D. Four compounds were identified under positive ESI conditions while 2 other compounds were identified under negative ESI …
Number of citations: 4 smujo.id
R Firouzi, M Ashouri - ChemistrySelect, 2023 - Wiley Online Library
Natural compounds are widely used as attractive and valuable starting points for drug lead discovery. The present study aims to identify phytochemical compounds found in medicinal …

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